molecular formula C21H15NO2 B1271580 1-(diphenylmethyl)-1H-indole-2,3-dione CAS No. 94878-41-8

1-(diphenylmethyl)-1H-indole-2,3-dione

Cat. No. B1271580
CAS RN: 94878-41-8
M. Wt: 313.3 g/mol
InChI Key: ZWWDFMHULDPTEF-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-1H-indole-2,3-dione, also known as DIPD, is a synthetic compound with numerous scientific applications. DIPD is a heterocyclic compound containing an indole ring, which is a five-membered aromatic ring with nitrogen, and a ketone group. DIPD has a wide range of uses in the fields of biochemistry, physiology, and pharmacology, due to its unique properties.

Scientific Research Applications

Chemical Synthesis and Reactions

1-(Diphenylmethyl)-1H-indole-2,3-dione, also known as isatin, has been explored in various chemical syntheses and reactions. Kollenz (1978) reported its use in the Fischer-Indol-Umlagerung reaction, where N,N-diphenylhydrazones combined with oxalyl chloride to yield corresponding 2,3-dihydropyrrole-2,3-diones and other derivatives through thermolysis (Kollenz, 1978). Greci et al. (2001) demonstrated the diastereoselective 1,3-dipolar cycloaddition reactions of indolic nitrones and electron-deficient alkenes using this compound (Greci et al., 2001).

Antimicrobial and Antifungal Activities

Research by Chundawat et al. (2016) showcased the strategic synthesis of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, derived from isatin, and their evaluation for in vitro antibacterial and antifungal activities (Chundawat et al., 2016).

Anti-Tumor and Anti-Inflammatory Properties

A study by Girgis (2009) reported the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones with potential anti-tumor properties. These compounds exhibited promising anti-tumor activity against certain human tumor cell lines and showed considerable anti-inflammatory properties (Girgis, 2009).

Selective Metal Ion Sensing

Fahmi et al. (2019) highlighted the use of 1H-indole-2,3-dione as a selective optical chemosensor for Fe3+ ions. This compound exhibited high sensing capability and selective detection of Fe3+ ions through enhancement of its absorption peak in the ultraviolet region (Fahmi et al., 2019).

Corrosion Inhibition and Antibacterial Evaluation

Miao (2014) explored the use of indole-2,3-dione derivatives as corrosion inhibitors and antibacterial agents. These compounds showed efficacy in inhibiting corrosion in mild steel and demonstrated antibacterial activities (Miao, 2014).

Synthesis of Heterocyclic Compounds

Garden and Pinto (2001) reviewed the synthesis of a variety of heterocyclic compounds using isatins, emphasizing their role as raw materials for drug synthesis and in organic synthesis (Garden & Pinto, 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed analysis of the safety and hazards of "1-(diphenylmethyl)-1H-indole-2,3-dione" .

Future Directions

The future directions for research on “1-(diphenylmethyl)-1H-indole-2,3-dione” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

1-benzhydrylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWDFMHULDPTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4C(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365735
Record name 1-(diphenylmethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94878-41-8
Record name 1-(diphenylmethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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